Cellopentaose is a linear oligosaccharide composed of five β-D-glucose units linked by β-1,4-glycosidic bonds. [] (https://www.semanticscholar.org/paper/c8e50a7c79d1c1dd73a691d5c2812b13ecbf5d92) It is a hydrolysis product of cellulose, the most abundant biopolymer on Earth. Cellopentaose is often used as a model substrate for studying the activity and specificity of cellulolytic enzymes, which are essential for the breakdown of cellulose into glucose. [, , , , , , , , , ]
Cellopentaose is classified as a cellooligosaccharide, which is a subgroup of oligosaccharides derived from cellulose. It can be obtained through enzymatic hydrolysis of cellulose by cellulolytic enzymes such as endoglucanases and exoglucanases. In particular, it has been studied in the context of bacterial cellulose synthesis, where it plays a role in the enzymatic mechanisms involved in cellulose production and degradation .
The synthesis of cellopentaose can be achieved through various methods:
Crystallographic studies have shown that cellopentaose can interact with enzymes like BcsZ from Escherichia coli, demonstrating specific binding sites that facilitate enzymatic activity during cellulose biosynthesis .
Cellopentaose participates in several important chemical reactions:
The mechanism of action involving cellopentaose primarily revolves around its interaction with enzymes responsible for cellulose degradation:
Research indicates that the interactions between cellopentaose and enzymes are crucial for understanding cellulose biosynthesis and degradation mechanisms .
Cellopentaose exhibits several notable physical and chemical properties:
Techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are commonly employed to analyze its structure and purity .
Cellopentaose has several scientific applications:
Cellopentaose (CAS 2240-27-9) is a linear oligosaccharide composed of five β-1,4-linked D-glucopyranose units, with the molecular formula C₃₀H₅₂O₂₆ and a molecular weight of 828.72 g/mol [3] [4] [8]. Its stereochemical configuration features glucose units in the ^4C~1~ chair conformation, with all hydroxyl groups and CH₂OH substituents adopting equatorial orientations. This arrangement results in a rigid, extended backbone with glycosidic bond angles of approximately Φ (C1–O4–C4′) = −90° to −100° and Ψ (O4–C4′–C3′) = −120° to −130°, as determined by crystallographic and nuclear magnetic resonance analyses [1] [5] [6]. The molecule terminates with a non-reducing end (Glc1) and a reducing end (Glc5), the latter exhibiting mutarotation between α and β anomers in aqueous solutions [8].
Table 1: Fundamental Chemical Properties of Cellopentaose
Property | Value/Description |
---|---|
Molecular Formula | C₃₀H₅₂O₂₆ |
Molecular Weight | 828.72 g/mol |
CAS Number | 2240-27-9 |
Glycosidic Linkages | β(1→4) |
Reducing End | Anomeric equilibrium (α/β) |
Solubility in Water | High (>100 g/L at 25°C) |
High-resolution X-ray crystallography has elucidated the structural basis for cellopentaose’s biological recognition. The crystal structure of the Escherichia coli cellulose synthase subunit BcsZ in complex with cellopentaose (1.85 Å resolution) reveals that the oligosaccharide binds exclusively to the non-reducing side of the catalytic center, anchored by conserved residues via hydrogen bonds and van der Waals contacts. The glucosyl units adopt a twisted conformation, with torsional strain localized at the glycosidic bonds [1]. Similarly, in Trichoderma reesei cellobiohydrolase Cel7A (CBH1), cellopentaose occupies a 50 Å-long substrate tunnel, where it is immobilized across ten subsites (−7 to +3) via hydrophobic stacking with tryptophan residues and hydrogen bonding with catalytic aspartate and glutamate residues. This binding mode forces a slight distortion (up to 20°) in the glucosidic bonds near the catalytic site, priming the substrate for hydrolysis [5]. Atomic-resolution (0.94 Å) analysis of Clostridium thermocellum endoglucanase CelA E95Q mutant bound to cellopentaose further confirms severe distortion at the −1 subsite, where the glucosyl ring adopts a ^1S~3~ skew-boat conformation—a hallmark of substrate-assisted catalysis in inverting glycosidases [9].
Table 2: Key Crystallographic Studies of Cellopentaose Complexes
Protein Complex | Resolution (Å) | Binding Features | Reference |
---|---|---|---|
E. coli BcsZ E55Q mutant | 1.85 | Non-reducing end binding; twisted glycosidic bonds | [1] |
T. reesei CBH1 E212Q mutant | 1.70 | Tunnel confinement across 10 subsites; bond distortion | [5] |
C. thermocellum CelA E95Q mutant | 0.94 | ^1S~3~ skew-boat conformation at −1 subsite | [9] |
Cellopentaose exhibits significant conformational flexibility in solution, driven by rotations of the hydroxymethyl groups (C5–C6 bonds) and variations in glycosidic torsion angles. Molecular dynamics simulations indicate that the hydroxymethyl rotamer population (gt, gg, tg) shifts with temperature: at 300 K, the gt rotamer dominates (70–80%), while at 400 K, the tg rotamer increases by 25%, reducing intramolecular hydrogen bonding [8] [10]. Infrared spectroscopy studies identify diagnostic bands for conformational changes: the O–H stretching band (3400 cm⁻¹) broadens in water due to H-bonding, while C–O–C vibrations (1160 cm⁻¹) sharpen in non-polar solvents, reflecting reduced solvation [6]. When bound to proteins like the Thermotoga maritima cellobiose-binding protein, cellopentaose undergoes induced-fit conformational changes: the non-reducing end (Glc1–Glc2) is rigidly fixed via hydrogen bonds, while the reducing end (Glc3–Glc5) adopts semi-flexible orientations within a solvent-exposed cavity [2]. This "semi-specific" recognition balances affinity for β-1,4-glucans with adaptability to variable chain lengths.
Table 3: Conformational Dynamics of Cellopentaose Under Different Conditions
Condition | Key Dynamic Feature | Experimental Method |
---|---|---|
Aqueous Solution (300 K) | Dominant gt rotamer (C5–C6); intramolecular H-bonding | Molecular Dynamics [10] |
Non-Polar Solvents | Sharpened C–O–C vibrations; reduced H-bond network | FTIR Spectroscopy [6] |
Enzyme-Bound State | Non-reducing end rigid; reducing end flexible | X-ray Crystallography [2] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7